molecular formula C12H11BrN2O B8501721 1-[2-Oxo-2-(pyridin-2-yl)ethyl]pyridin-1-ium bromide CAS No. 98288-52-9

1-[2-Oxo-2-(pyridin-2-yl)ethyl]pyridin-1-ium bromide

Cat. No.: B8501721
CAS No.: 98288-52-9
M. Wt: 279.13 g/mol
InChI Key: AITAUFYLQSNHNT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Oxo-2-(pyridin-2-yl)ethyl]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C12H11BrN2O and its molecular weight is 279.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

98288-52-9

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

2-pyridin-1-ium-1-yl-1-pyridin-2-ylethanone;bromide

InChI

InChI=1S/C12H11N2O.BrH/c15-12(11-6-2-3-7-13-11)10-14-8-4-1-5-9-14;/h1-9H,10H2;1H/q+1;/p-1

InChI Key

AITAUFYLQSNHNT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=N2.[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Acetylpyridine (100 mmol) is treated with bromine (6.2 mL, 0.12 mol) at reflux in 200 mL of CHCl 3 for 45 min. The solution is cooled to room temperature then washed with dilute aqueous NaHCO3 /Na2S2 O3. The organic phase is dried over Na2SO4, filtered, and evaporated. The residue is dissolved in 200 mL of tetrahydrofuran (THF) and 30 mL of pyridine is added. The resulting solution is refluxed for 30 min. The mixture is cooled and filtered to give the desired product. The nuclear magnetic resonance (NMR) and infrared (IR) spectra are consistent with the assigned structure and the product is homogeneous by TLC.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
CHCl
Quantity
200 mL
Type
solvent
Reaction Step Two

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